molecular formula C14H23NO2S B081464 3-Decynoyl-N-acetylcysteamine CAS No. 15044-28-7

3-Decynoyl-N-acetylcysteamine

Cat. No.: B081464
CAS No.: 15044-28-7
M. Wt: 269.4 g/mol
InChI Key: CURZPLQTHZPEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Mechanism-Based Enzyme Inactivators and 3-Decynoyl-N-acetylcysteamine

Mechanism-based enzyme inactivators are compounds that, through the catalytic action of a target enzyme, are converted into a reactive species. northwestern.edu This species then inactivates the enzyme, often by forming a covalent bond with an active site residue. northwestern.eduwisdomlib.org This process is also known as "suicide inactivation" because the enzyme essentially brings about its own demise. purdue.edu These inactivators are powerful tools for investigating enzyme mechanisms and have been instrumental in drug design. northwestern.edupnas.orgnih.gov

In this context, this compound holds a significant place in the history of enzymology. It was the first compound to be identified as a mechanism-based, or "suicide," enzyme inactivator. purdue.edu Its target is the enzyme β-hydroxydecanoyl thioester dehydrase (also known as FabA), which is a key player in the biosynthetic pathway of unsaturated fatty acids in Escherichia coli. purdue.edunih.gov The discovery of this compound's inhibitory action on FabA provided a foundational example of this sophisticated inactivation strategy. purdue.edu

The mechanism involves the enzyme itself isomerizing the acetylenic compound into a reactive allene (B1206475), 2,3-decadienoyl-N-acetylcysteamine. researchgate.net This allene is a potent electrophile that then reacts with a histidine residue in the active site of the dehydrase, leading to irreversible inhibition. researchgate.netnih.gov This pioneering work not only shed light on the catalytic mechanism of FabA but also established a new class of enzyme inhibitors.

Significance of this compound as a Biochemical Probe

The unique, mechanism-based action of this compound makes it an invaluable biochemical probe for studying fatty acid and polyketide synthases. nih.govacs.org By specifically targeting and inactivating dehydratase (DH) domains, it allows researchers to investigate the roles of these enzymes in complex biological systems. nih.govacs.org

As an inhibitor of FabA, this compound has been instrumental in elucidating the steps of unsaturated fatty acid biosynthesis in bacteria. nih.govmdpi.com Its use has demonstrated that the synthesis of unsaturated fatty acids is crucial for certain cellular functions, such as the induction of the lactose (B1674315) transport system in E. coli. asm.org Studies using this inhibitor have also explored its effects on various transport systems, revealing a high degree of specificity in its biological impact. pnas.org

While it has been a cornerstone in the study of enzyme inhibition, this compound has limitations as a probe due to the non-specific reactivity of its thioester moiety. nih.govacs.orgacs.org This has spurred the development of second-generation probes with modified "warheads," such as sulfonyl 3-alkynes, to improve stability and specificity. acs.orgacs.org These newer probes, built upon the foundational knowledge gained from this compound, continue to be crucial tools for the functional characterization and identification of fatty acid and polyketide synthases. nih.govacs.orgconsensus.app

Detailed Research Findings

The table below summarizes the key characteristics and findings related to this compound's interaction with its target enzyme.

FeatureDescriptionReference(s)
Target Enzyme β-Hydroxydecanoyl thioester dehydrase (FabA) nih.gov, purdue.edu, nih.gov
Organism Escherichia coli purdue.edu, nih.gov
Mechanism of Action Mechanism-based ("suicide") inactivation purdue.edu
Reactive Intermediate 2,3-Decadienoyl-N-acetylcysteamine (an allene) researchgate.net
Active Site Residue Covalently modifies a histidine residue researchgate.net, nih.gov
Biological Effect Inhibition of unsaturated fatty acid biosynthesis asm.org, nih.gov

Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15044-28-7

Molecular Formula

C14H23NO2S

Molecular Weight

269.4 g/mol

IUPAC Name

N-acetyl-N-(2-sulfanylethyl)dec-3-ynamide

InChI

InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-9-10-14(17)15(11-12-18)13(2)16/h18H,3-7,10-12H2,1-2H3

InChI Key

CURZPLQTHZPEBP-UHFFFAOYSA-N

SMILES

CCCCCCC#CCC(=O)N(CCS)C(=O)C

Canonical SMILES

CCCCCCC#CCC(=O)N(CCS)C(=O)C

Other CAS No.

15044-28-7

Synonyms

3-decynoyl-N-acetylcysteamine

Origin of Product

United States

Molecular Mechanism of Enzyme Inactivation by 3 Decynoyl N Acetylcysteamine

Substrate Mimicry and Suicide Substrate Paradigm

3-Decynoyl-N-acetylcysteamine functions as a mechanism-based inactivator, also known as a suicide substrate. uniroma1.it This mode of inhibition is characterized by an inhibitor that is itself relatively unreactive but is a substrate for the target enzyme. nih.gov The enzyme binds the suicide substrate at its active site and begins its normal catalytic cycle. This process, however, converts the inhibitor into a highly reactive species that then covalently modifies and irreversibly inactivates the enzyme. uniroma1.it

The effectiveness of this compound stems from its structural similarity to the natural substrates of β-hydroxydecanoyl thioester dehydrase. nih.gov The N-acetylcysteamine portion of the molecule mimics the acyl-carrier protein (ACP) tail of the natural thioester substrate, ensuring it is recognized and bound within the enzyme's active site. nih.gov The decynoyl portion, containing an acetylenic (triple) bond, is the latent reactive feature that, once positioned correctly, is acted upon by the enzyme's catalytic machinery. d-nb.infonih.gov

FeatureNatural Substrate (e.g., 3-Decenoyl-ACP)Suicide Inhibitor (this compound)
Backbone 10-carbon acyl chain10-carbon acyl chain
Key Functional Group cis-3 double bond3-position triple bond (alkyne)
Thioester Tail Acyl-Carrier Protein (ACP)N-acetylcysteamine (NAC)
Enzyme Interaction Undergoes reversible isomerization/dehydrationUndergoes irreversible covalent modification

Conformational Isomerization to Reactive Intermediates

Once bound in the active site of β-hydroxydecanoyl thioester dehydrase, this compound is subjected to the enzyme's isomerase activity. This enzymatic action is the crucial step that transforms the inert inhibitor into a potent electrophile.

The dehydrase enzyme catalyzes the isomerization of the acetylenic bond of the inhibitor. d-nb.info Specifically, it converts the 3-decynoyl moiety into a conjugated allene (B1206475), forming the 2,3-decadienoyl thioester intermediate. d-nb.infonih.govresearchgate.net This allene is an extremely reactive molecule due to the cumulated double bonds, making it highly susceptible to nucleophilic attack. nih.gov

The acetylenic group (alkyne) in the inhibitor is the key to its function as a suicide substrate. nih.gov While relatively stable on its own, the alkyne is transformed by the enzyme's catalytic apparatus into the unstable and highly electrophilic allenic system. nih.govnih.gov The formation of this conjugated allene is the central event in the "suicide" mechanism; the enzyme essentially creates the chemical warhead that will attack it. d-nb.info The conversion is a direct consequence of the normal enzymatic mechanism for processing fatty acid thioesters. nih.gov

Covalent Adduct Formation with Active Site Residues

The final step of the inactivation process is the irreversible formation of a covalent bond between the reactive allenic intermediate and a nucleophilic amino acid residue within the enzyme's active site.

Research has identified a specific histidine residue as the nucleophile responsible for the inactivation. researchgate.netnih.gov This essential histidine, critical for the enzyme's normal catalytic activity, attacks the central carbon of the reactive 2,3-decadienoyl thioester intermediate. d-nb.infonih.gov This nucleophilic attack results in the alkylation of the histidine's imidazole ring, forming a stable, covalent adduct. researchgate.netscience.gov The formation of this adduct permanently blocks the active site, leading to the irreversible inactivation of the enzyme. researchgate.net Studies confirm that this compound reacts covalently with this "active" histidyl residue, and enzymes where this histidine is already modified lose their ability to react with the inhibitor. researchgate.net

Table of Mechanistic Steps

StepProcessReactantIntermediate/ProductEnzyme State
1 BindingThis compoundEnzyme-Inhibitor ComplexActive
2 IsomerizationEnzyme-Inhibitor Complex2,3-Decadienoyl ThioesterActive
3 Nucleophilic Attack2,3-Decadienoyl ThioesterCovalent Adduct with HistidineInactive

The covalent modification is stereochemically defined. Structural studies on the inactivated enzyme have shown that the nucleophilic addition of the active site histidine to the allene results in the formation of an (E)-3-(N-histidinyl)-3-decenoyl thioester adduct. science.gov This indicates that the attack occurs with a specific geometry, leading to a defined configuration of the double bond in the final, covalently attached inhibitor moiety. This stereospecificity is dictated by the precise positioning of both the inhibitor and the catalytic histidine residue within the three-dimensional architecture of the enzyme's active site.

Enzymatic Targets and Inhibition Profile of 3 Decynoyl N Acetylcysteamine

Primary Target: β-Hydroxydecanoyl Thioester Dehydrase (FabA)

The principal enzymatic target of 3-Decynoyl-N-acetylcysteamine is β-hydroxydecanoyl thioester dehydrase, commonly known as FabA. This enzyme is a crucial component of the fatty acid synthesis pathway in bacteria like Escherichia coli. uniprot.orgnih.gov FabA is a bifunctional enzyme, responsible for both dehydration and isomerization reactions that are essential for introducing unsaturation into fatty acid chains. uniprot.orgacs.orguniprot.org The inhibitor, this compound, binds covalently to the active site of FabA, leading to its irreversible inactivation. uniprot.orgamazonaws.com This interaction has been confirmed through crystallographic studies, which show the inhibitor forming an adduct with the active site histidine residue (His70). amazonaws.com

Inhibition of Dehydratase Activity

FabA's dehydratase function involves the removal of a water molecule from (3R)-3-hydroxydecanoyl-ACP to form a trans-2-decenoyl-ACP intermediate. uniprot.orguniprot.org This is a key step in both saturated and unsaturated fatty acid biosynthesis. This compound acts as a mechanism-based inactivator, specifically targeting this catalytic activity. The enzyme mistakes the inhibitor for its natural substrate and initiates the catalytic process. This leads to the formation of a reactive allene (B1206475) intermediate which then covalently modifies and inactivates the enzyme. acs.org

Inhibition of Isomerase Activity

Beyond its dehydratase function, FabA is unique in its ability to catalyze the isomerization of the trans-2-decenoyl-ACP intermediate to cis-3-decenoyl-ACP. uniprot.orguniprot.orgnih.gov This isomerization is the committed step for the biosynthesis of unsaturated fatty acids in E. coli. nih.gov By covalently modifying the active site, this compound effectively blocks both the dehydration and the subsequent isomerization steps, thereby halting the production of unsaturated fatty acids. acs.org

Specificity for C10 Substrates of FabA

FabA exhibits a marked preference for intermediate chain-length substrates, particularly those with a ten-carbon (C10) acyl chain. nih.govnih.gov The enzyme is most active on 3-hydroxydecanoyl-ACP. uniprot.orgnih.gov This substrate specificity is mirrored by the inhibitor, this compound, which is a C10 analogue. nih.govnih.gov Research using crosslinking probes that mimic different chain lengths confirmed that FabA has the greatest activity towards probes that mimic the C10 substrate. nih.govnih.gov This inherent specificity ensures that the inhibitor primarily targets FabA, which is responsible for shunting the C10 intermediate from the saturated fatty acid pathway into the unsaturated pathway. acs.orgnih.gov

Interaction with Plasmodium falciparum FabZ

While this compound is a classic inhibitor of E. coli FabA, its interaction profile extends to homologous enzymes in other organisms, such as FabZ from the malaria parasite, Plasmodium falciparum. P. falciparum relies on a Type II fatty acid synthesis system, similar to bacteria, making its enzymes potential drug targets. FabZ in P. falciparum is the sole β-hydroxyacyl-ACP dehydratase, unlike in E. coli where both FabA and FabZ are present. amazonaws.com Although flavonoids have been identified as competitive inhibitors of P. falciparum FabZ, the binding mode of acyl chain substrates has been modeled using the crystal structure of FabA covalently bound to this compound as a reference. amazonaws.comnih.govcapes.gov.br This indicates that the inhibitor's structure is a valuable tool for understanding the active site architecture of related dehydratases.

Distinction from Other Fatty Acid Synthesis Enzymes

The specificity of this compound is a key characteristic. While it potently inhibits FabA, it shows a distinction from other enzymes in the fatty acid synthesis pathway. The FASII pathway involves a suite of enzymes including ketosynthases (FabB, FabF), reductases (FabG, FabI), and another dehydratase (FabZ). acs.org The inhibitor's design, mimicking the C10 substrate of FabA, contributes to its selectivity. nih.govnih.gov For instance, FabZ in E. coli preferentially dehydrates short and long-chain acyl-ACPs (C4-C6 and C14+), distinguishing its substrate preference from FabA's focus on C8-C12 chains. nih.gov This substrate-level difference provides a basis for the selective targeting of FabA by this compound over other enzymes in the pathway.

Irreversibility and Time-Dependent Inactivation Kinetics

The inhibition of FabA by this compound is irreversible and time-dependent, consistent with its classification as a mechanism-based inactivator or "suicide inhibitor". uniprot.orgacs.orgnih.gov The inactivation process follows a defined kinetic pattern where the inhibitor first binds to the enzyme's active site. The enzyme then catalyzes the conversion of the inhibitor's alkyne group into a highly reactive allene. acs.org This reactive intermediate subsequently attacks a key active site residue, the nucleophilic histidine (His70), forming a stable, covalent bond. acs.orgamazonaws.com This covalent modification permanently inactivates the enzyme, and the rate of this inactivation is dependent on both time and the concentration of the inhibitor.

Impact on Bacterial Lipid Metabolism and Cellular Homeostasis

Disruption of Unsaturated Fatty Acid Biosynthesis in Escherichia coli

The targeted inhibition of β-hydroxydecanoyl-thioester dehydrase by 3-Decynoyl-N-acetylcysteamine leads to a direct halt in the synthesis of unsaturated fatty acids. A notable consequence of this enzymatic blockade is the significant decrease in the production of oleic acid (C18:1). The antibacterial activity of this compound has been shown to be reversible by the addition of oleic acid to the growth medium, but not by saturated fatty acids such as palmitic acid. nih.gov This finding underscores that the primary inhibitory effect of the compound is the specific deprivation of unsaturated fatty acids essential for growth.

In response to the enzymatic inhibition of the UFA pathway, E. coli exhibits a significant shift in its fatty acid synthesis. While the production of unsaturated fatty acids is blocked, the synthesis of saturated fatty acids (SFAs) is not only continued but is actively stimulated. Research has indicated that in the presence of this compound, the process of saturated fatty acid formation can be increased as much as threefold. nih.gov This leads to a pronounced accumulation of SFAs within the cell's lipid pools.

Effect of this compound on Fatty Acid Synthesis in E. coli
Fatty Acid Type Observed Effect
Unsaturated Fatty Acids (e.g., Oleic Acid)Synthesis is inhibited/ceased.
Saturated Fatty Acids (e.g., Palmitic Acid)Synthesis is significantly stimulated.

Alterations in Cellular Membrane Composition

The disruption of the delicate balance between saturated and unsaturated fatty acid synthesis has profound consequences for the composition of the cellular membrane in E. coli. The membrane's phospholipid composition is directly reflective of the underlying fatty acid pool, and the changes induced by this compound lead to a significant remodeling of the membrane's architecture.

The composition of fatty acid chains within the membrane phospholipids (B1166683) is a primary determinant of membrane fluidity. Saturated fatty acids, with their straight hydrocarbon chains, tend to pack together tightly, leading to a more rigid membrane structure. Conversely, the kinked structure of cis-unsaturated fatty acids disrupts this tight packing, thereby increasing membrane fluidity. nih.gov

By inducing an accumulation of saturated fatty acids at the expense of unsaturated ones, this compound consequently decreases the fluidity of the E. coli cell membrane. nih.govnih.gov This reduction in membrane fluidity can impair the function of membrane-embedded proteins, disrupt transport processes, and compromise the cell's ability to adapt to environmental stresses. nih.gov A rigid membrane can hinder the diffusion of proteins and other molecules within the plane of the membrane and slow down essential protein conformational changes. nih.gov

Regulation of Prokaryotic Cellular Processes by 3 Decynoyl N Acetylcysteamine

Effects on DNA Replication Initiation in Escherichia coli

Treatment of E. coli with 3-Decynoyl-N-acetylcysteamine leads to the cessation of unsaturated fatty acid synthesis, resulting in a plasma membrane with reduced fluidity. nih.gov This altered membrane environment is unable to support the initiation of new rounds of chromosomal replication. nih.gov The primary reason for this inhibition lies in the failure to reactivate the DnaA protein. Lipids extracted from cells treated with this inhibitor are incapable of catalyzing the release of nucleotides from the DnaA protein, a crucial step for its function. nih.gov

The DnaA protein cycles between an active ATP-bound state and an inactive ADP-bound state. For a new round of replication to begin, the ADP bound to DnaA must be exchanged for ATP. This nucleotide exchange is facilitated by interaction with acidic phospholipids (B1166683) in the cell membrane. By disrupting the normal phospholipid composition, this compound effectively traps DnaA in its inactive state, thereby preventing the initiation of DNA replication.

The activation of the DnaA protein is intrinsically linked to the composition of the bacterial cell membrane, particularly the presence of acidic phospholipids with unsaturated fatty acyl chains. These phospholipids are essential for the rejuvenation of the inactive ADP-DnaA complex to the active ATP-DnaA form, which can then bind to the origin of replication (oriC) and initiate DNA unwinding. mdpi.com

Phospholipids isolated from E. coli that have been treated with this compound, and therefore lack unsaturated fatty acids, are significantly less effective at promoting the exchange of DnaA-bound nucleotides. mdpi.com This demonstrates the critical role of unsaturated fatty acids in the phospholipids for DnaA activation. The adverse effects of this compound on DNA replication can be reversed by supplementing the growth medium with oleic acid, an unsaturated fatty acid. This supplementation restores membrane fluidity and the ability of the cellular phospholipids to facilitate the nucleotide release from DnaA, thereby rescuing DNA replication. nih.govmdpi.com

Table 1: Effect of this compound on DnaA Activation and DNA Replication

ConditionUnsaturated Fatty Acid SynthesisMembrane FluidityPhospholipid-Mediated DnaA-ADP ReleaseDNA Replication Initiation
Untreated E. coliNormalNormalActiveOccurs
E. coli + this compoundInhibitedReducedIneffectiveBlocked
E. coli + this compound + Oleic AcidInhibitedRestoredRestoredRescued

The effects of this compound extend to the replication of bacteriophages that rely on the host cell's machinery. While the addition of the inhibitor at the time of infection by Bacteriophage T4 does not impede phage replication, pre-treatment of the E. coli host significantly impacts the process. nih.gov

If E. coli cells are treated with this compound for a period of 60 minutes prior to infection, the resulting gross perturbation of the bacterial membrane composition prevents the proper initiation and the achievement of a rapid rate of T4 DNA synthesis. nih.gov This suggests that specific interactions between the phage's initiation proteins and a properly constituted bacterial membrane are essential for normal phage DNA replication. nih.gov Under these conditions, the association of T4 DNA delay proteins with the altered membrane resembles that of a DNA delay mutant infection in untreated cells. nih.gov When DNA delay mutants of T4 are used to infect cells pre-treated with the inhibitor, T4 DNA replication is completely aborted. nih.gov

Influence on Membrane Transport Systems

The integrity and composition of the cell membrane are paramount for the function of embedded transport systems. By altering the lipid environment, this compound can impair the activity of specific transporters.

The activity of the methylgalactoside transport system in E. coli is significantly impaired following treatment with this compound. Cells treated with this inhibitor are unable to be induced for permease activity. Furthermore, transport sites that were synthesized before the treatment exhibit a progressive loss of activity.

The inhibition of the methylgalactoside transport system by this compound appears to be highly specific rather than a consequence of a general disruption of cellular energy. This specificity is evidenced by the observation that treated cells maintain normal viability, protein synthesis, and membrane integrity even when the transport activity is greatly diminished.

A key piece of evidence for this specificity is the differential effect on another transport system, the galactoside permease (lactose permease). This permease shows significantly less sensitivity to the inhibitor. The continued activity of the galactoside permease suggests that the inhibitor does not broadly impair the energy coupling mechanisms that power active transport across the membrane.

Table 2: Specificity of Transport Inhibition by this compound

Transport SystemEffect of this compoundInference
Methylgalactoside Transport SystemSignificantly ImpairedInhibition is specific to certain transport systems and not a result of general energy disruption.
Galactoside PermeaseSignificantly Less Sensitive

Impact on Bacterial Growth and Viability

The compound this compound has been identified as a potent inhibitor of bacterial growth, with early research highlighting its effects on the model organism Escherichia coli. Its mechanism of action is targeted and specific, leading to a significant impact on the viability of prokaryotic cells by disrupting a fundamental biosynthetic pathway.

Detailed Research Findings

Pioneering research into the antibacterial properties of this compound demonstrated its ability to impair the growth of E. coli. Current time information in Vienna, AT. This inhibitory effect is not due to generalized toxicity but rather to the specific interference with fatty acid biosynthesis, a critical process for maintaining the integrity of the cell membrane and supporting cell division.

The primary molecular target of this compound is the enzyme β-hydroxydecanoyl thioester dehydrase. This enzyme plays a crucial role in the synthesis of unsaturated fatty acids in bacteria. By specifically inhibiting this enzyme, the compound effectively halts the production of these essential membrane components. The inhibition is achieved through the formation of a covalent bond with a histidine residue located at the active site of the enzyme.

**Table 1: Summary of Research Findings on the Impact of this compound on *Escherichia coli***

Aspect Investigated Key Findings References
Target Organism Escherichia coli Current time information in Vienna, AT.
Observed Effect Impairment of bacterial growth. Current time information in Vienna, AT.
Molecular Target β-hydroxydecanoyl thioester dehydrase
Mechanism of Action Specific inhibition of the enzyme responsible for unsaturated fatty acid biosynthesis.
Biochemical Impact Abolishes the synthesis of unsaturated long-chain fatty acids.

Applications and Derivatives of 3 Decynoyl N Acetylcysteamine As Research Probes

Development of Dehydratase-Specific Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. The inherent reactivity and target specificity of 3-Decynoyl-N-acetylcysteamine make it an excellent scaffold for the design of activity-based probes (ABPs) targeting dehydratases.

Design Principles for Improved Chemical Stability and Specificity

The design of this compound as a specific inhibitor of β-hydroxydecanoyl thioester dehydrase is rooted in its structural mimicry of the enzyme's natural substrate and the incorporation of a reactive "warhead". nih.govnih.gov The core design principles contributing to its stability and specificity are:

Michael Acceptor Chemistry : The α,β-acetylenic thioester moiety of this compound acts as a potent Michael acceptor. This functionality allows for a covalent reaction with a nucleophilic residue in the active site of the target enzyme, leading to irreversible inhibition. nih.gov

Substrate Mimicry : The decynoyl chain mimics the ten-carbon substrate of β-hydroxydecanoyl thioester dehydrase, providing specificity and ensuring that the inhibitor is recognized and bound by the enzyme's active site. wikipedia.org

N-acetylcysteamine Moiety : This portion of the molecule enhances its solubility and allows it to function as a thioester, a key feature for its interaction with the enzyme. nih.gov

These design features result in a chemically stable molecule that specifically targets and covalently modifies its intended enzyme, a hallmark of an effective activity-based probe. researchgate.net The antibacterial properties of this compound are a direct consequence of its in vivo inhibition of this crucial enzyme in the fatty acid biosynthesis pathway of bacteria like Escherichia coli. nih.gov

Integration with Fluorescent Tags for Proteomic Analysis

A common strategy in activity-based protein profiling is the inclusion of a reporter tag, such as a fluorophore, to enable visualization and identification of labeled proteins. nih.gov This is typically achieved by modifying the probe with a tag, or with a bioorthogonal handle (like an alkyne or azide) that allows for the subsequent attachment of a fluorescent reporter via click chemistry.

While the core structure of this compound is well-suited for such modifications, the development of fluorescently tagged derivatives has not been extensively reported in the scientific literature. In principle, a fluorescent tag could be incorporated into the N-acetylcysteamine portion of the molecule, provided it does not sterically hinder the binding of the probe to the enzyme's active site. Such a tool would be invaluable for applications like:

Fluorescence microscopy : to visualize the subcellular localization of active dehydratase enzymes.

Flow cytometry : to quantify enzyme activity in individual cells.

In-gel fluorescence scanning : to detect labeled enzymes in a proteome separated by electrophoresis.

The creation of such probes would represent a significant advancement in the study of fatty acid metabolism, allowing for the direct monitoring of enzyme activity in a variety of biological contexts.

Utility in Structural Biology Studies

Understanding the three-dimensional structure of an enzyme in complex with an inhibitor is crucial for elucidating the mechanism of inhibition and for the rational design of more potent and selective drugs.

Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including proteins and their complexes with ligands. While the mode of inhibition of β-hydroxydecanoyl thioester dehydrase by this compound has been described mechanistically, there is a lack of publicly available crystal structures of the enzyme-inhibitor complex in the scientific literature. nih.goviitkgp.ac.in

Obtaining such a crystal structure would provide invaluable insights into:

The precise amino acid residues in the active site that are involved in binding and covalent modification by the inhibitor.

The conformational changes that occur in the enzyme upon inhibitor binding.

The structural basis for the specificity of the inhibitor for β-hydroxydecanoyl thioester dehydrase.

This information would be instrumental in the structure-based design of novel inhibitors with improved properties.

Application in Protein-Protein Crosslinking for Complex Elucidation

Chemical crosslinking coupled with mass spectrometry is a technique used to identify protein-protein interactions and to gain insights into the structure of protein complexes. mdpi.com This method utilizes chemical reagents that can covalently link proteins that are in close proximity.

There is no evidence in the scientific literature to suggest that this compound has been used as a protein-protein crosslinking agent. Its mechanism of action involves the formation of a covalent bond with a single target enzyme, rather than linking two different proteins together. nih.gov However, bifunctional probes could theoretically be designed based on the this compound scaffold. Such a probe would possess the dehydratase-targeting element at one end and a second reactive group at the other, capable of binding to a nearby interacting protein. This would be a highly specialized application aimed at identifying proteins that interact with β-hydroxydecanoyl thioester dehydrase.

Data Tables

Table 1: Characteristics of this compound as a Research Probe

FeatureDescriptionReference
Target Enzyme β-hydroxydecanoyl thioester dehydrase nih.gov
Mechanism of Action Irreversible covalent inhibition via Michael addition nih.gov
Reactive Group α,β-acetylenic thioester nih.gov
Key Application Study of fatty acid biosynthesis nih.gov
Known Biological Activity Antibacterial (e.g., against E. coli) nih.gov

Advanced Research Methodologies Employing 3 Decynoyl N Acetylcysteamine

Site-Directed Mutagenesis for Active Site Characterization

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. In the context of studying the interaction between 3-Decynoyl-N-acetylcysteamine and its target enzyme, FabA, this methodology is crucial for identifying the specific amino acid residues involved in the catalytic activity and inhibitor binding.

The active site of an enzyme contains key amino acid residues responsible for substrate binding and catalysis. For FabA, a histidine residue within the active site has been identified as a critical component of its catalytic machinery. It is proposed that this histidine acts as a general base, initiating the dehydration reaction. This compound is a mechanism-based inhibitor, meaning it is processed by the enzyme's catalytic machinery to a reactive intermediate that then covalently modifies the enzyme, leading to its inactivation. It has been shown that this inhibitor specifically alkylates a histidine residue in the active site of FabA.

To definitively confirm the role of this specific histidine residue, site-directed mutagenesis would be employed. This involves creating mutant versions of the FabA enzyme where the target histidine is replaced by another amino acid, such as alanine, which has a non-reactive side chain. The rationale is that if the histidine is essential for the covalent modification by the reactive intermediate of this compound, the mutant enzyme should exhibit significantly reduced or no inactivation by the inhibitor.

Table 1: Hypothetical Results of Site-Directed Mutagenesis on FabA

Enzyme VariantInhibitor (this compound)Observed ActivityConclusion
Wild-Type FabA+InactivatedThe inhibitor is effective against the native enzyme.
Wild-Type FabA-ActiveThe enzyme is active in the absence of the inhibitor.
His-to-Ala Mutant+ActiveThe histidine residue is crucial for the inhibitory mechanism.
His-to-Ala Mutant-Active (or reduced activity)Confirms the mutant enzyme is properly folded and has baseline activity.

These experiments provide compelling evidence for the identity of the specific amino acid residue that is covalently modified by the inhibitor, thereby characterizing a key component of the enzyme's active site.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them. It is a powerful tool for determining the three-dimensional structure of organic compounds and biomolecules in solution.

Once this compound has inactivated its target enzyme by forming a covalent bond, NMR spectroscopy can be used to elucidate the precise chemical structure of the resulting adduct. To achieve this, the enzyme-inhibitor complex would be prepared and then subjected to enzymatic digestion to generate smaller peptide fragments, one of which contains the covalently attached inhibitor. This modified peptide is then purified and analyzed by NMR.

Through a series of one- and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), researchers can establish the connectivity of atoms within the adduct. This allows for the unambiguous determination of which atom of the inhibitor is bonded to which atom of the amino acid residue in the enzyme's active site. This level of structural detail is critical for understanding the chemical mechanism of inhibition.

Mass Spectrometry for Covalent Binding Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used in biochemistry to identify and quantify proteins and to characterize their modifications. In the study of this compound, mass spectrometry provides definitive evidence of covalent bond formation with its target enzyme.

When a protein is covalently modified, its molecular weight increases by the mass of the modifying molecule. This mass shift can be precisely measured using mass spectrometry. To confirm the covalent binding of this compound to FabA, the enzyme is incubated with the inhibitor, and the resulting protein is analyzed by techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS). A comparison of the mass spectrum of the native enzyme with that of the inhibitor-treated enzyme will reveal an increase in mass corresponding to the molecular weight of the inhibitor, thus confirming covalent attachment.

Furthermore, mass spectrometry can be used in a "bottom-up" proteomics approach to identify the exact site of modification. The inhibitor-bound protein is proteolytically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By analyzing the fragmentation patterns of the peptides, the specific peptide containing the covalent modification can be identified, and the modified amino acid residue can be pinpointed.

Table 2: High-Throughput Mass Spectrometry (HTMS) Assay for FabA Inhibitors

CompoundDescriptionInhibition of FabA
This compoundMechanism-based inhibitorYes
Substrate Mimic3-hydroxydecanoyl-NACNo (is a substrate)
Novel Inhibitor CandidateN-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amineYes

This data illustrates how mass spectrometry can be used not only to confirm covalent binding but also in high-throughput screening assays to identify new inhibitors of the target enzyme.

Gene Cloning and Overexpression for Enzymatic Studies

To perform detailed biochemical and biophysical studies on an enzyme, large quantities of the purified protein are required. Gene cloning and overexpression are fundamental techniques in molecular biology used to achieve this. The gene encoding the target enzyme, in this case, FabA from an organism such as Escherichia coli, is isolated and inserted into an expression vector, which is a circular piece of DNA.

This recombinant vector is then introduced into a host organism, typically a fast-growing strain of E. coli, which is then cultured in large volumes. The host cells are induced to express the target gene at high levels, resulting in the production of large amounts of the desired enzyme. The enzyme can then be purified from the host cells using various chromatography techniques.

The availability of large quantities of purified FabA is a prerequisite for all the methodologies described above. It allows for:

Enzymatic assays to determine the kinetics of inhibition by this compound.

Site-directed mutagenesis studies, as each mutant protein must be expressed and purified.

Structural studies such as X-ray crystallography and NMR spectroscopy, which require high concentrations of pure protein.

Mass spectrometry analysis , which is facilitated by having a pure sample of the protein of interest.

Therefore, gene cloning and overexpression represent a foundational methodology that enables the detailed investigation of the interaction between this compound and its target enzyme.

Emerging Research Perspectives on 3 Decynoyl N Acetylcysteamine Analogues

Rational Design of Next-Generation Inhibitors based on Mechanism-Based Inactivation

The irreversible inhibition of β-hydroxyacyl-ACP dehydratase (FabA) by 3-decynoyl-N-acetylcysteamine serves as a blueprint for the rational design of new antibacterial agents. nih.govacs.org This compound acts as a "suicide" inhibitor, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently modifies the active site, leading to irreversible inactivation. nih.gov The key to this mechanism is the acetylenic group within the molecule, which is converted to a reactive allene (B1206475) intermediate by the enzyme. acs.org This intermediate then alkylates a critical histidine residue (His70 in E. coli FabA), effectively shutting down the enzyme. acs.org

This detailed mechanistic understanding provides a solid foundation for designing next-generation inhibitors. Researchers are exploring modifications to the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties. One approach involves the design of analogues with different electrophilic "warheads" that can be activated by the target enzyme. The goal is to create compounds that are more efficient at forming the covalent bond with the active site residue or that can target other nucleophilic residues within the active site.

A recent study focused on developing covalent inhibitors of Pseudomonas aeruginosa FabA, using a different chemical scaffold identified from a high-throughput screen as a starting point. nih.govdundee.ac.uk While this study did not directly use the this compound backbone, it highlights the strategy of targeting reactive residues in the FabA active site, a concept pioneered by early work with acetylenic inhibitors. The table below summarizes the activity of some of the compounds synthesized in that study, demonstrating the challenges and approaches in designing new FabA inhibitors.

CompoundModificationsInhibition of FabA
Inhibitor 10Initial hit from high-throughput screenIC50 = 2.3 µM
Compound 19Replacement of chlorine with a nitrile groupShowed significant inhibition
Other AnaloguesVaried linkers and covalent warheadsDid not show increased inhibition

The study concluded that a loop in the enzyme's active site might partially block access to the target cysteine residue, presenting a challenge for the rational design of new covalent inhibitors. dundee.ac.uk Future work in this area may involve designing inhibitors that can overcome this steric hindrance or that target different conformations of the enzyme.

Exploring Broader Biological Systems and Pathogens

The initial characterization of this compound's antibacterial activity was primarily focused on Escherichia coli, a Gram-negative bacterium. nih.gov The enzymes of the type II fatty acid synthesis (FASII) pathway, including FabA and its isoenzyme FabZ, are highly conserved across many bacterial species, making them attractive targets for broad-spectrum antibiotics. nih.govmdpi.com However, the distribution of these enzymes varies; FabA is predominantly found in Gram-negative bacteria, while FabZ is more ubiquitous. mdpi.com

This distribution has significant implications for the potential spectrum of activity of this compound and its analogues. While it is an effective inhibitor of E. coli, which relies on FabA for unsaturated fatty acid synthesis, its efficacy against a broader range of pathogens, particularly Gram-positive bacteria that may only possess FabZ, is an area of active investigation. mdpi.com The development of inhibitors that can effectively target both FabA and FabZ could lead to broad-spectrum antibacterial agents. sciforum.net

The challenge lies in the fact that while both enzymes catalyze the dehydration of β-hydroxyacyl-ACP, they have distinct structural features and substrate specificities. mdpi.com Therefore, an inhibitor designed for FabA may not be effective against FabZ. Future research will likely focus on developing analogues of this compound that are active against a wider range of bacterial dehydratases. This could involve modifying the acyl chain length or the cysteamine (B1669678) portion of the molecule to optimize its binding to the active sites of different dehydratases. The table below outlines the key differences between FabA and FabZ, which are important considerations for designing broad-spectrum inhibitors.

EnzymeFunctionDistributionPotential for Broad-Spectrum Inhibition
FabADehydration and isomerizationPrimarily Gram-negative bacteriaLimited as a single target for broad-spectrum activity
FabZDehydration onlyUbiquitous in bacteriaA more promising target for broad-spectrum antibiotics

Computational and Structural Modeling for Mechanistic Insights

Computational and structural modeling techniques are becoming increasingly important in drug discovery and mechanistic enzymology. These methods can provide detailed, atomic-level insights into how inhibitors bind to their target enzymes and can guide the rational design of new and improved compounds.

In the context of this compound, computational modeling could be used to:

Simulate the enzyme-inhibitor interaction: Molecular docking and molecular dynamics simulations could be used to model the binding of this compound to the active site of FabA and FabZ. This could help to elucidate the key interactions that are responsible for its inhibitory activity and to understand the structural basis for its selectivity.

Model the mechanism-based inactivation: Quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model the chemical reaction that leads to the covalent modification of the active site histidine residue. This would provide a deeper understanding of the catalytic mechanism of the enzyme and the inactivation process.

Guide the design of new inhibitors: The insights gained from computational modeling could be used to design new analogues of this compound with improved binding affinity, selectivity, and reactivity. For example, modeling could be used to predict how different modifications to the inhibitor scaffold would affect its interaction with the target enzyme.

While specific computational studies on this compound are not yet widely published, a molecular dynamics simulation of P. aeruginosa FabA with a different inhibitor has been reported. nih.gov This study revealed that a loop in the active site could be a key determinant of inhibitor binding and covalent modification. nih.gov This type of computational analysis could be applied to this compound to further refine our understanding of its mechanism and to guide the development of next-generation inhibitors.

Q & A

Basic Research Questions

Q. What is the established synthetic route for 3-Decynoyl-N-acetylcysteamine, and how can purity be optimized?

  • Methodology : The compound is synthesized via a condensation reaction between 3-decynoic acid and N-acetylcysteamine, as described by Kass and Brock (1974). Key steps include:

  • Activation of 3-decynoic acid using carbodiimide coupling agents (e.g., EDC or DCC).
  • Reaction with N-acetylcysteamine under inert atmosphere to prevent oxidation of the thiol group.
  • Purification by double crystallization from pentane/ethyl acetate mixtures to achieve >95% purity .
    • Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Use NMR (¹H, ¹³C) to confirm structural integrity, focusing on the α,β-unsaturated alkyne (δ ~2.5 ppm for acetyl protons) and thioester carbonyl (δ ~170 ppm in ¹³C NMR).

Q. How does this compound act as a mechanism-based inhibitor for dehydratase enzymes?

  • Mechanism : The compound mimics the natural substrate of dehydratases (e.g., FabA in E. coli). Catalytic histidine residues deprotonate the α-carbon, forming an enolate intermediate stabilized by the enzyme’s oxyanion hole. This intermediate undergoes a conjugate addition with the enzyme’s active site, leading to covalent modification and irreversible inactivation .
  • Experimental Validation : Use time-dependent inactivation assays with pre-incubation of the enzyme and inhibitor. Measure residual activity spectrophotometrically (e.g., loss of β-hydroxydecanoyl-ACP dehydratase activity via NADH oxidation at 340 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the inactivation efficiency of this compound across different dehydratase isoforms?

  • Data Contradiction Analysis : Variations in inactivation efficiency may arise from structural differences in enzyme active sites (e.g., FabA vs. polyketide synthase dehydratases).

  • Approach : Perform homology modeling or X-ray crystallography to compare active-site residues (e.g., histidine positioning, oxyanion hole geometry).
  • Case Study : FabA (type II FAS) shows high sensitivity to this compound, while type I FAS/PKS dehydratases require engineered probes (e.g., sulfonyl 3-alkyne derivatives) due to steric hindrance or thioester instability .

Q. What experimental strategies are recommended for validating covalent modification of dehydratases by this compound?

  • Methodology :

  • Mass Spectrometry : Perform intact protein LC-MS to detect mass shifts (+215.3 Da) corresponding to adduct formation.
  • Tryptic Digestion : Identify modified peptides via tandem MS/MS, focusing on active-site histidine residues (e.g., His49 in FabA).
  • Control Experiments : Include competition assays with native substrates (e.g., β-hydroxydecanoyl-ACP) to confirm specificity .

Q. How can non-specific reactivity of this compound’s thioester moiety be mitigated in activity-based protein profiling (ABPP)?

  • Probe Engineering : Replace the hydrolytically labile thioester with a sulfonyl 3-alkyne warhead. This modification prevents non-enzymatic hydrolysis and enhances selectivity for dehydratases.
  • Validation : Compare labeling efficiency in wild-type vs. dehydratase-knockout proteomes using fluorescent tags (e.g., TAMRA-azide) and in-gel fluorescence scanning .

Experimental Design Considerations

Q. What kinetic parameters should be measured to characterize this compound’s inhibitory potency?

  • Key Parameters :

  • k_inact : Rate constant for enzyme inactivation (determined via pre-steady-state kinetics).
  • K_i : Inhibitor binding affinity (derived from IC₅₀ values under varying enzyme concentrations).
    • Protocol : Pre-incubate enzyme with inhibitor, then measure residual activity over time. Fit data to the equation:
      Activity=Activity0×ekinact×[Inhibitor]×t\text{Activity} = \text{Activity}_0 \times e^{-k_{\text{inact}} \times [\text{Inhibitor}] \times t}

Use nonlinear regression to calculate kinactk_{\text{inact}} and KiK_i .

Q. How can this compound be adapted for crosslinking studies in complex proteomes?

  • Design : Incorporate a photoactivatable group (e.g., diazirine) or bifunctional crosslinker into the probe.
  • Workflow :

  • Label live cells or lysates with the probe.
  • UV-irradiate to induce crosslinking.
  • Enrich crosslinked complexes via streptavidin pulldown (if biotin-tagged) and analyze by Western blot or MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.